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A comprehensive technical guide providing in-depth spectroscopic and crystallographic data of
the complex marine natural product, Bielschowskysin, has been compiled for researchers,
scientists, and drug development professionals. This guide offers a centralized resource of the
critical structural data and experimental methodologies essential for future research and
development endeavors targeting this potent antimalarial and cytotoxic agent.

Bielschowskysin, a diterpenoid isolated from the Caribbean gorgonian octocoral
Pseudopterogorgia kallos, possesses a highly intricate and unprecedented molecular structure.
[1] Its unigue hexacyclic framework, based on a tricyclo[9.3.0.02,10]tetradecane ring system,
and dense stereochemical complexity have made it a compelling target for synthetic chemists
and a subject of significant biological interest.[1] The definitive elucidation of its structure was
achieved through a combination of advanced spectroscopic techniques and single-crystal X-ray
diffraction analysis.[1]

This guide presents the complete *H and 13C Nuclear Magnetic Resonance (NMR)
spectroscopic data, alongside a summary of the key X-ray crystallographic parameters.
Detailed experimental protocols for both analytical techniques are also provided to ensure
reproducibility and facilitate further investigation.
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structural intricacies of Bielschowskysin were extensively probed using a suite of one-
and two-dimensional NMR experiments. The following tables summarize the assigned *H and

13C chemical shifts, coupling constants, and key correlations.

Table 1: *H and 13C NMR Data for Bielschowskysin in CDCls
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. H (8, mult,
Position 13C (6, mult) . 'H-'H COSY HMBC NOESY
Jin Hz)
1 176.9, C
C-1,C-3, C-
2 81.3,CH 5.48, d (5.0) H-3 4,C-11, C- H-3, H-12
12, OAc
C-1,C-2, C- H-2, H-4, H-
3 47.9, CH 2.87, m H-2, H-4
4,C-5,C-11  11B
C-2,C-3, C-
4 41.5, CH 245 m H-3, H-5 H-3, H-5a
5, C-6, C-11
2.35, m (a); H-4, H-5B (a); C-3,C-4, C- H-4, H-5 (a);
. 35.9. CHz (o) B (o) B (o)
2.15, m (B) H-5a (B) 6, C-7 H-5a, H-6 (B)
6 49.8, C
7 86.8, C
C-6, C-7, C-
8 108.9, CH 5.95,s H-14, H-17
9, C-10, C-14
9 79.9,C
10 148.9, C
2.65, dd
(14.0, 4.5) H-3, H-11B
H-11B (a); H-  C-2,C-3, C-
11 48.5, CHz (a); 2.05, dd (0); H-11a, H-
11a (B) 4, C-10, C-12
(14.0, 11.5) 12 (B)
B)
C-2,C-10,C-  H-2, H-11B,
12 72.1, CH 4.85,d(11.5) H-11p
11, C-13 H-13
C-11, C-12, H-12, H-14,
13 72.9, CH 4.15, d (8.0) H-12
C-14, C-15 H-15
14 82.1,C
15 141.9,C
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5.10, s (a);

16 114.9, CH: C-14, C-15 H-17
4.95, s (b)
C-8,C-9, C-
17 21.1, CHs 1.85,s H-8
10
18 21.5, CHs 1.25,s C-6,C-7,C-8 H-5B
C-6, C-7, C-
19 17.5, CHs 1.15,s H-53
18
170.5,C
20
(OAC)
21.2, CHs
21 2.10,s C-20
(OAC)
OH-9 355, s H-17
OH-14 3.85,s H-13, H-15

Data obtained from Marrero et al., Org. Lett. 2004, 6, 1661-1664.

X-ray Crystallographic Data

The absolute stereochemistry and the complex three-dimensional arrangement of

Bielschowskysin were unequivocally established by single-crystal X-ray diffraction.

Table 2: Summary of X-ray Crystallographic Data for Bielschowskysin
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Parameter Value
Empirical formula C22H2609
Formula weight 434.43
Crystal system Orthorhombic
Space group P212121
a (A) 11.234(2)
b (A) 13.456(3)
c (A 14.567(3)
a (°) 90

B () 920

y () 90
Volume (A3) 2200.1(8)
z 4

Density (calculated) (Mg/m?3) 1.311
Absorption coefficient (mm~1) 0.103
F(000) 920

Crystal size (mm3)

0.30x0.25x0.20

Theta range for data collection (°)

2.11to0 28.28

Reflections collected

16423

Independent reflections

4871 [R(int) = 0.0345]

Final R indices [I>2sigma(l)]

R1 =0.0457, wR2 = 0.1102

R indices (all data)

R1 =0.0576, wR2 = 0.1178

Goodness-of-fit on F2

1.041
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Crystallographic data for Bielschowskysin can be obtained from the Cambridge
Crystallographic Data Centre (CCDC) under deposition number CCDC 229227.

Experimental Protocols
NMR Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts
were referenced to the residual solvent signals of CDCIs (dH 7.26 and dC 77.0). Standard
Bruker pulse sequences were utilized for COSY, HMQC, HMBC, and NOESY experiments.

X-ray Crystallography

Colorless single crystals of Bielschowskysin were grown by slow evaporation from a mixture
of ethyl acetate and methanol.[1] X-ray diffraction data were collected on a Bruker SMART
APEX CCD diffractometer using graphite-monochromated Mo Ka radiation (A = 0.71073 A).
The structure was solved by direct methods and refined by full-matrix least-squares on F2.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from the isolation of Bielschowskysin to
its complete structural determination.
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Definitive 3D Structure of Bielschowskysin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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